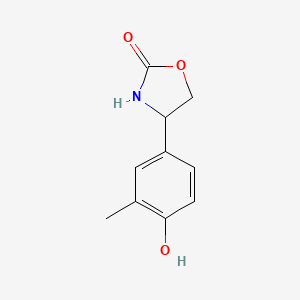
4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one: is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)-1,3-oxazolidin-2-one.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)-1,3-oxazolidin-2-amine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and resins. It is also employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the oxazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls, leading to cell death.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methylacetophenone: Shares the hydroxy and methyl groups on the phenyl ring but lacks the oxazolidinone ring.
4-Hydroxy-3-methoxyphenylpropionic acid: Contains a hydroxy and methoxy group on the phenyl ring with a propionic acid side chain.
4-Hydroxy-3-methylphenyl-2-propanone: Similar structure but with a propanone side chain instead of the oxazolidinone ring.
Uniqueness: The presence of the oxazolidinone ring in 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-6-4-7(2-3-9(6)12)8-5-14-10(13)11-8/h2-4,8,12H,5H2,1H3,(H,11,13) |
Clé InChI |
RMQSSSIZUZQZBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2COC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



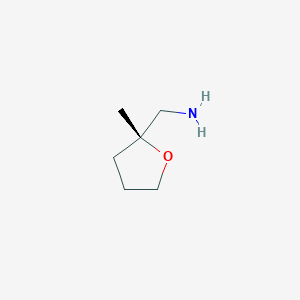
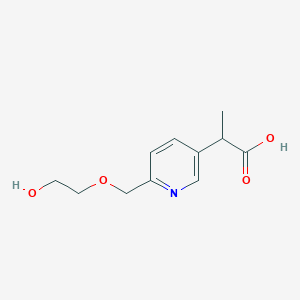

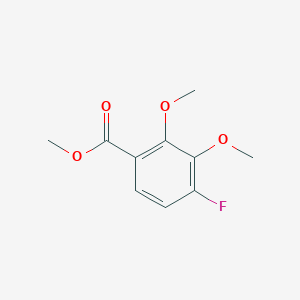
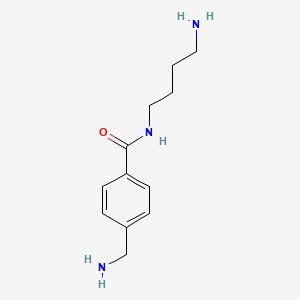
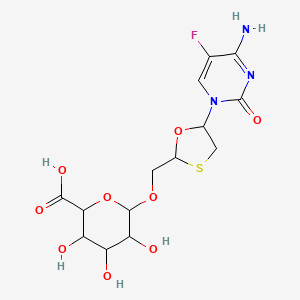

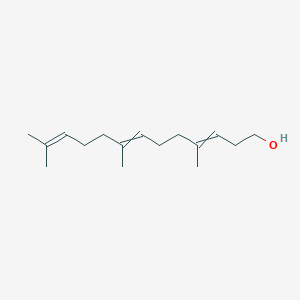
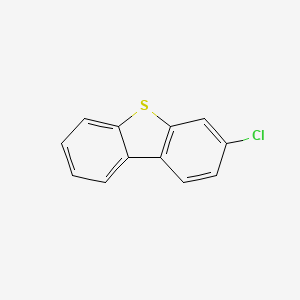


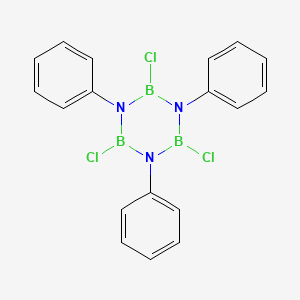
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
